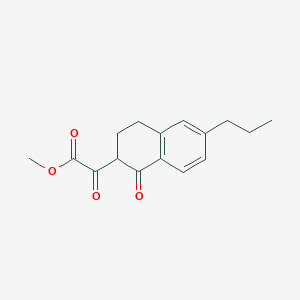
Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a propyl group and an oxo group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the reaction of methyl acetoacetate with a suitable naphthalene derivative. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The process may include steps such as esterification, condensation, and cyclization to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Another naphthalene derivative with similar structural features.
4-Hydroxy-2-quinolones: Compounds with a similar oxo group and naphthalene ring structure.
Uniqueness
Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate stands out due to its unique propyl group and specific substitution pattern on the naphthalene ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 2-oxo-2-(1-oxo-6-propyl-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C16H18O4/c1-3-4-10-5-7-12-11(9-10)6-8-13(14(12)17)15(18)16(19)20-2/h5,7,9,13H,3-4,6,8H2,1-2H3 |
InChI Key |
PPWFLDOPNKTFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















